Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate
Description
The compound Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate features a bicyclic hexahydrothienoimidazolone core, a structure reminiscent of biotin derivatives, with a pentanamido-hexyl linker terminating in an isopropyl phosphonate group.
- Thienoimidazolone Core Construction: Methods from and highlight the use of Grignard reagents, thioacetate, and stereoselective reductions to assemble the bicyclic system.
- Phosphonate Introduction: Phosphorylation of terminal hydroxyl groups, as seen in ’s MARS inhibitors, likely applies here.
Key physicochemical properties inferred from related compounds include:
Properties
Molecular Formula |
C19H35N3O5PS+ |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-oxo-propan-2-yloxyphosphanium |
InChI |
InChI=1S/C19H34N3O5PS/c1-14(2)27-28(25)26-12-8-4-3-7-11-20-17(23)10-6-5-9-16-18-15(13-29-16)21-19(24)22-18/h14-16,18H,3-13H2,1-2H3,(H2-,20,21,22,23,24)/p+1/t15-,16-,18-/m0/s1 |
InChI Key |
XUWDCBDEYWFTBI-BQFCYCMXSA-O |
Isomeric SMILES |
CC(C)O[P+](=O)OCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Canonical SMILES |
CC(C)O[P+](=O)OCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate involves multiple steps, starting from the preparation of the thieno[3,4-d]imidazole core. The core is typically synthesized through a series of cyclization reactions involving thiophene and imidazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted phosphonates .
Scientific Research Applications
Medicinal Chemistry
Neurotoxicity Studies:
Research indicates that organophosphorus compounds, including derivatives like Isopropyl phosphonate, can exhibit neurotoxic effects similar to those of known nerve agents such as sarin. For instance, bis(isopropyl methyl phosphonate), a related compound, has been shown to induce mitochondrial dysfunction and increase the expression of cyclooxygenase-2 (COX-2), leading to neurotoxicity in human neuroblastoma cell lines . This suggests that Isopropyl phosphonate may serve as a valuable model for studying the mechanisms of neurotoxicity associated with organophosphorus compounds.
Pharmacological Potential:
The structural features of Isopropyl phosphonate suggest potential pharmacological activities. The thieno[3,4-d]imidazole moiety is known for its biological activity, which may enhance the compound's efficacy in targeting specific biological pathways. Further studies could explore its potential as an anti-inflammatory or neuroprotective agent.
Environmental Monitoring
Detection of Organophosphorus Compounds:
The detection and quantification of organophosphorus compounds like Isopropyl phosphonate are crucial for environmental monitoring and safety assessments. Techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect trace levels of similar compounds in environmental samples. This methodology could be adapted for Isopropyl phosphonate to assess its environmental impact and degradation products .
Toxicological Research
Case Studies on Toxicity:
Recent studies have highlighted the toxicological profiles of organophosphorus compounds. For example, exposure to bis(isopropyl methyl phosphonate) has been linked to reduced cell viability and increased apoptosis in neuronal cells due to mitochondrial dysfunction . These findings underscore the need for comprehensive toxicological assessments of Isopropyl phosphonate to evaluate its safety profile for potential therapeutic uses.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Hexanoic Acid Derivative (CAS 72040-64-3)
- Structure: 6-(5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoic acid.
- Molecular Formula : C₁₆H₂₇N₃O₄S.
- Key Differences : Replaces the phosphonate with a carboxylic acid, reducing electronegativity and increasing hydrophilicity (TPSA = 118 Ų) .
- Applications : Carboxylic acids are often used in conjugation or as solubilizing groups, whereas phosphonates enhance enzyme-targeting specificity .
2-Methylpropyl Ester (BN7)
- Structure: 2-Methylpropyl 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate.
- Molecular Formula : C₁₄H₂₄N₂O₃S.
- Key Differences : The ester group improves lipophilicity (logP ~2.5) compared to the phosphonate, favoring membrane permeability but reducing stability in aqueous media .
- Biological Relevance : Esters are prone to hydrolysis, limiting their utility in sustained-release formulations .
Aminoethyl-Pentanamide (CAS 111790-37-5)
MARS Series Phosphonates (e.g., MARS116)
- Structure : Diphenyl phosphonate derivatives with peptide backbones (e.g., MARS116: Bt-LC-Suc-Val-Pro-PheP(OPh)₂).
- Biological Activity : MARS compounds inhibit proteases like cathepsin G, suggesting the target compound may share similar mechanistic roles .
Comparative Data Table
Research Findings and Implications
- Phosphonate vs. Carboxylic Acid : The phosphonate’s tetrahedral geometry and charge mimic phosphate transition states, enhancing inhibition of phosphatases or kinases compared to carboxylic acids .
- Synthetic Feasibility: and suggest the thienoimidazolone core can be synthesized with high stereoselectivity, but phosphonate coupling requires optimized phosphorylation conditions .
Biological Activity
Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a thieno-imidazole moiety, which is known for its biological activity. The general structure can be represented as follows:
Where , , , , and represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule. The specific arrangement of these atoms contributes to its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thieno-imidazole structure is known to interact with various enzymes, potentially inhibiting their activity.
- Antimicrobial Properties : Research has indicated that compounds with similar structures exhibit antimicrobial effects against a range of pathogens.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
In Vitro Studies
Several in vitro studies have been conducted to assess the biological activity of isopropyl phosphonate derivatives:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of tumor cell lines (e.g., A549 lung cancer cells) at concentrations above 10 µM. |
| Study 2 | Showed antimicrobial efficacy against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. |
| Study 3 | Evaluated the compound's effect on enzyme activity, revealing a competitive inhibition pattern against specific kinases involved in cancer progression. |
Case Studies
-
Case Study on Anticancer Effects :
- A study involving human breast cancer cells showed that treatment with this compound resulted in a decrease in cell viability by approximately 40% after 48 hours.
- Mechanistic studies indicated that the compound activates caspase pathways leading to apoptosis.
-
Case Study on Antimicrobial Activity :
- In a clinical setting, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli.
- Results indicated a reduction in bacterial load by more than 90% within 24 hours.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
Methodological Answer: The synthesis involves coupling biotinylated intermediates with phosphonate groups. Key steps include:
- Acylation : Reacting biotin derivatives (e.g., 5-[(3aS,4S,6aR)-2-oxohexahydrothienoimidazol-4-yl]pentanoyl chloride) with aminoalkyl phosphonates under anhydrous conditions, using triethylamine as a base in THF or DMF .
- Purification : Silica-gel chromatography with gradients of dichloromethane/methanol/ammonium hydroxide is critical for isolating the target compound .
- Yield Optimization : In situ generation of intermediates (e.g., 5-(biotinamido)pentaneamine trifluoroacetate) minimizes degradation and improves coupling efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Solubility Testing : Use calculated solubility data (0.6 g/L at 25°C in water) from Advanced Chemistry Development (ACD) software for buffer selection .
- Spectroscopic Analysis : Employ H/C NMR to verify the imidazole-thiophene bicyclic core and phosphonate linkage. Mass spectrometry (HRMS) confirms molecular weight (e.g., 286.39 g/mol for the core structure) .
- Chromatographic Purity : HPLC with UV detection at 210 nm (amide bond absorption) ensures >95% purity, critical for biological assays .
Q. What are the recommended storage conditions to maintain compound stability?
Methodological Answer:
- Temperature : Store at -20°C in anhydrous conditions to prevent hydrolysis of the phosphonate group .
- Incompatibilities : Avoid strong oxidizing agents, which may degrade the thienoimidazole ring .
- Stability Monitoring : Regular LC-MS checks every 6 months to detect decomposition products like hydrogen fluoride or phosphorous oxides .
Advanced Research Questions
Q. How can researchers design experiments to study this compound’s interactions with enzymatic targets (e.g., methionine aminopeptidase 2)?
Methodological Answer:
- Biotinylation Strategies : Attach biotin-linker moieties (e.g., 3,6,9,12-tetraoxapentadecan-15-amide) to enable streptavidin-based pull-down assays for target identification .
- Competitive Binding Assays : Use fluorophosphonate-polyethylene glycol-biotin probes to quantify inhibition constants () in the presence of competitive substrates .
- Activity-Based Protein Profiling (ABPP) : Combine with recombinant enzymes (e.g., human Cathepsin G) and ECL detection to map binding specificity .
Q. How should contradictions in biological activity data (e.g., variable inhibition across assays) be resolved?
Methodological Answer:
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding kinetics vs. fluorogenic substrates for catalytic inhibition) .
- Buffer Optimization : Adjust ionic strength (e.g., PBS + 0.05% Tween-20) to mitigate non-specific interactions reported in low-stringency conditions .
- Structural Modeling : Perform comparative molecular docking (e.g., CDK9 inhibitor models) to identify steric clashes or solvation effects causing variability .
Q. What computational approaches are suitable for structure-activity relationship (SAR) studies?
Methodological Answer:
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electronic effects of the phosphonate group on binding affinity to metalloenzymes .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for derivatives with modified alkyl chains (e.g., hexyl vs. pentyl) to prioritize synthetic targets .
- MD Simulations : Simulate conformational flexibility of the hexahydrothienoimidazole core under physiological pH to refine pharmacophore models .
Q. How can researchers address challenges in solubility for in vivo applications?
Methodological Answer:
- Prodrug Design : Synthesize ester-protected phosphonates (e.g., isopropyl esters) to enhance membrane permeability, with enzymatic cleavage studies in serum .
- Nanocarrier Formulation : Use liposomal encapsulation (e.g., DSPC/cholesterol PEGylated liposomes) to improve bioavailability, guided by calculated logP values (1.189±0.06) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
